N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
The compound N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide features a fused pyrimido[4,5-d]pyrimidine core substituted with methyl groups (6,8-positions), ketone moieties (5,7-positions), and a 4-nitrophenyl group at position 2. The thioacetamide linker connects this core to a 2,4-difluorophenyl group.
Properties
CAS No. |
847190-39-0 |
|---|---|
Molecular Formula |
C22H16F2N6O5S |
Molecular Weight |
514.46 |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H16F2N6O5S/c1-28-19-17(21(32)29(2)22(28)33)20(27-18(26-19)11-3-6-13(7-4-11)30(34)35)36-10-16(31)25-15-8-5-12(23)9-14(15)24/h3-9H,10H2,1-2H3,(H,25,31) |
InChI Key |
YUJWEWKWEAYGHJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex chemical compound with potential biological applications. This article discusses its biological activity, focusing on its pharmacological properties and therapeutic potential based on available research.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a thioacetamide moiety linked to a tetrahydropyrimido-pyrimidine scaffold. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
- Mechanism of Action : The compound has shown significant activity against various cancer cell lines. It operates by inhibiting key cellular pathways involved in proliferation and survival.
- In Vitro Studies : In vitro assays indicate that the compound exhibits cytotoxic effects against several cancer types. For instance:
- IC50 Values : Various studies have reported IC50 values ranging from 0.3 µM to 1.2 µM against acute leukemia cell lines like MV4-11 and MOLM13, indicating potent antiproliferative effects .
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Fluorination : The introduction of fluorine atoms in the phenyl ring enhances the compound's potency compared to non-fluorinated analogs.
- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect the biological activity. For example, modifications that maintain electron-withdrawing groups tend to enhance cytotoxicity .
Research Findings
A comprehensive review of existing literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Cancer Cell Line Studies : In a study evaluating the efficacy of various derivatives, this compound exhibited superior antiproliferative activity compared to other tested compounds.
- Mechanistic Investigations : Further mechanistic studies highlighted that the compound inhibits tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibits significant anticancer properties.
Case Study: Breast Cancer Cell Lines
In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (e.g., MCF-7), with flow cytometry revealing increased apoptosis rates. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. For instance:
Case Study: Murine Model of Arthritis
In a murine arthritis model, treatment with the compound resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility as an anti-inflammatory agent.
Antimicrobial Effects
Preliminary investigations indicate that this compound exhibits antimicrobial activity against specific bacterial strains. This property could be leveraged for developing new antimicrobial therapies.
Comparative Analysis of hPNMT Inhibitors
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(2,4-difluorophenyl)-2-acetamide | 15 | hPNMT |
| N-(2-fluorophenyl)-3-thienyl-acetamide | 20 | hPNMT |
| N-(4-methoxyphenyl)-2-thioacetamide | 30 | hPNMT |
Chemical Reactions Analysis
Reactivity of the Pyrimido[4,5-d]pyrimidine Core
The bicyclic pyrimido[4,5-d]pyrimidine system is electron-deficient due to the conjugation of two pyrimidine rings and the presence of ketone groups at positions 5 and 7. This scaffold is prone to nucleophilic aromatic substitution (NAS) or radical-mediated reactions at electron-poor positions.
4-Nitrophenyl Group Reactivity
The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of adjacent positions. Key reactions include:
Nitro Group Reduction
-
Reagents: H<sub>2</sub>/Pd-C, Fe/HCl, or SnCl<sub>2</sub>.
-
Product: 4-Aminophenyl derivative, enabling further functionalization (e.g., diazotization, cross-coupling) .
Electrophilic Aromatic Substitution
-
Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>.
-
Challenges: Steric hindrance and deactivation by the nitro group limit reactivity. Meta-substitution dominates .
Thioether Linkage (-S-) Reactivity
The thioether bridge between the pyrimido[4,5-d]pyrimidine and acetamide moieties is susceptible to oxidation and alkylation.
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) . |
| Alkylation | Alkyl halides, base | Formation of sulfonium salts. |
Acetamide Moiety Reactivity
The 2,4-difluorophenyl-substituted acetamide may undergo hydrolysis or participate in hydrogen bonding:
Hydrolysis
-
Acidic Conditions: HCl/H<sub>2</sub>O, Δ → Carboxylic acid and 2,4-difluoroaniline.
-
Basic Conditions: NaOH/H<sub>2</sub>O, Δ → Carboxylate salt and amine .
Hydrogen Bonding
The amide group can act as a hydrogen-bond donor/acceptor, influencing solubility and crystal packing .
Supporting Data
Table 1: Comparative Reactivity of Structural Analogs
| Compound | Nitro Reduction Yield (%) | Thioether Oxidation Rate (k, s<sup>-1</sup>) |
|---|---|---|
| 4-Nitrophenyl-pyrimidine derivative | 92 (H<sub>2</sub>/Pd-C) | 1.2 × 10<sup>-3</sup> (mCPBA) |
| Thioether-containing sulfonamide | N/A | 3.8 × 10<sup>-3</sup> (H<sub>2</sub>O<sub>2</sub>) |
Comparison with Similar Compounds
Structural Analog: 2-((2-(Furan-2-yl)-6,8-Dimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)-N-(4-Nitrophenyl)Acetamide (CAS 847191-08-6)
Key Differences :
- Core Substitution : The 2-position substituent is furan-2-yl instead of 4-nitrophenyl.
- Molecular Weight : 468.4 g/mol (vs. higher for the target compound due to nitro group).
Table 1: Structural and Electronic Comparison
| Feature | Target Compound | Furan Analog (CAS 847191-08-6) |
|---|---|---|
| 2-Position Substituent | 4-Nitrophenyl | Furan-2-yl |
| Molecular Weight | Higher (~500–550 g/mol)* | 468.4 g/mol |
| Electronic Profile | Strong electron withdrawal | Moderate electron withdrawal |
| Potential Binding Modes | π-Stacking, dipole interactions | Hydrogen bonding |
Thieno[2,3-d]Pyrimidine-Based Analog: 2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)-N-(4-Isopropylphenyl)Acetamide (618427-84-2)
Key Differences :
- Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) vs. pyrimido[4,5-d]pyrimidine (oxygen-containing fused rings).
- Substituents : Ethyl and isopropyl groups vs. methyl and nitro groups.
Table 2: Core Structure Impact
| Property | Target Compound | Thieno-Pyrimidine Analog |
|---|---|---|
| Core Rigidity | High (fused O-containing rings) | Moderate (thiophene flexibility) |
| LogP (Predicted) | Moderate (~2.5–3.5)* | Higher (~3.5–4.5)* |
| Solubility | Likely better due to polar O | Reduced due to hydrophobic S |
*Predicted based on substituent contributions.
Simplified Pyrimidinone Derivatives: 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxy-Phenyl)-Acetamide
Key Differences :
- Core Complexity: Non-fused pyrimidinone vs. fused bicyclic core.
- Substituents: Phenoxy group vs. nitro and difluorophenyl groups.
- Bioactivity: The target’s fused core and nitro group may enhance binding to rigid enzyme active sites (e.g., kinases), while simpler pyrimidinones are more suited for flexible targets .
Halogenated Analogs: EU Patent EP 4 374 877 A2 Compound
Key Differences :
- Substituents : Iodine and trifluoromethyl groups vs. nitro and difluorophenyl.
- Metabolic Stability : Halogens (e.g., iodine) may reduce metabolic degradation compared to nitro groups, which are prone to reduction in vivo .
Research Findings and Implications
- Binding Affinity : The nitro group in the target compound may confer stronger binding to targets like tyrosine kinases or DNA topoisomerases compared to furan or thiophene analogs .
- Solubility vs. Permeability: The oxygen-rich fused core improves solubility over thieno-pyrimidines but may require formulation optimization for bioavailability.
- Metabolic Liabilities : The nitro group could be a site of metabolic reduction, necessitating structural modifications (e.g., fluorination) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
